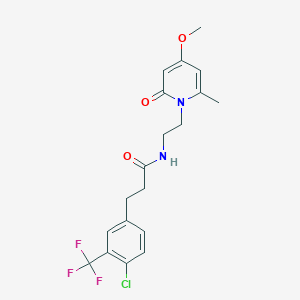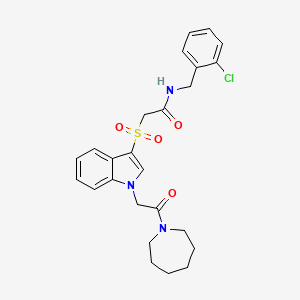
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done through a nucleophilic substitution reaction using 4-fluoroaniline and a suitable electrophile.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-methoxyphenethyl chloride is reacted with the quinazolinone intermediate in the presence of a Lewis acid catalyst.
Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an isocyanate under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and pharmacological properties.
科学研究应用
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its pharmacological effects.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinazolinone derivatives.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
- (E)-1-(4-chlorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- (E)-1-(4-bromophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- (E)-1-(4-methylphenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Uniqueness
The uniqueness of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the compound, making it a valuable candidate for drug development.
属性
CAS 编号 |
941941-91-9 |
|---|---|
分子式 |
C24H21FN4O3 |
分子量 |
432.455 |
IUPAC 名称 |
1-(4-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-19-12-6-16(7-13-19)14-15-29-22(20-4-2-3-5-21(20)27-24(29)31)28-23(30)26-18-10-8-17(25)9-11-18/h2-13H,14-15H2,1H3,(H2,26,28,30) |
InChI 键 |
UQRVQDMDOHYMCR-XAYXJRQQSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


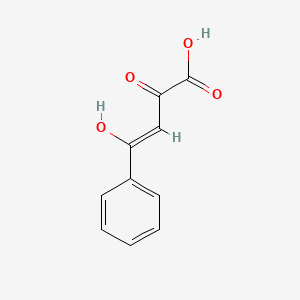
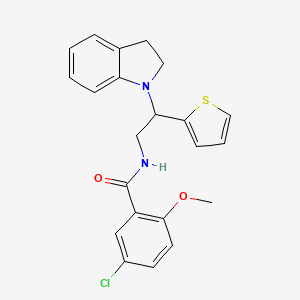
![[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-PHENYLBUTANOATE](/img/structure/B2842339.png)
![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B2842342.png)
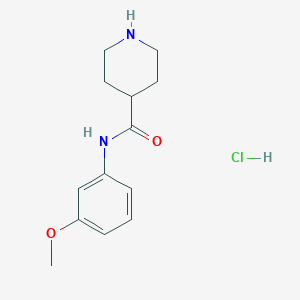
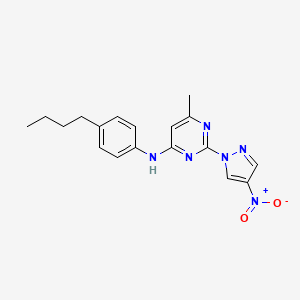
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
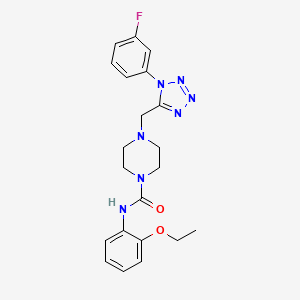
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![ethyl 4-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2842353.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
